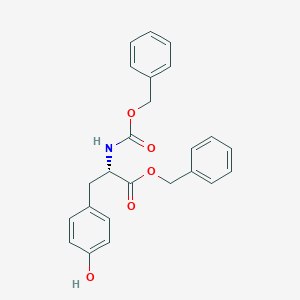

Cbz-L-Tyrosine benzyl ester

Description

BenchChem offers high-quality Cbz-L-Tyrosine benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-L-Tyrosine benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDDUICYXQXRT-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426722 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-40-6 | |

| Record name | Cbz-L-Tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: A Core Component for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Cbz-L-Tyrosine benzyl ester. This key building block is essential for the synthesis of peptides and peptidomimetics in drug discovery and development.

Core Chemical Properties

Cbz-L-Tyrosine benzyl ester, systematically named benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine with both the amino and carboxyl groups protected by benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) groups, respectively.[1][2] This dual protection strategy makes it a stable and versatile intermediate in solution-phase and solid-phase peptide synthesis.[3][4]

Quantitative Data Summary

A summary of the key quantitative chemical and physical properties of Cbz-L-Tyrosine benzyl ester is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₃NO₅ | [1][2] |

| Molecular Weight | 405.44 g/mol | [1][2] |

| Appearance | White to off-white powder | |

| Melting Point | 115-120 °C | |

| Boiling Point (Calculated) | 610.8 ± 55.0 °C at 760 mmHg | |

| Flash Point (Calculated) | 323.2 ± 31.5 °C | |

| Optical Rotation | [α]²⁰/D = -25 ± 2° (c=1 in DMF) | |

| CAS Number | 5513-40-6 | [1][2] |

Synthesis and Purification

The synthesis of Cbz-L-Tyrosine benzyl ester typically involves the protection of L-tyrosine in a two-step process: esterification of the carboxylic acid with benzyl alcohol, followed by the protection of the amino group with benzyl chloroformate (Cbz-Cl).

Detailed Experimental Protocol: Synthesis of Cbz-L-Tyrosine Benzyl Ester

Materials:

-

L-Tyrosine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (p-TsOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

Step 1: Benzyl Esterification of L-Tyrosine

-

Suspend L-Tyrosine in benzyl alcohol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride dropwise. Alternatively, azeotropic removal of water using p-toluenesulfonic acid in a suitable solvent can be employed.

-

Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

-

The crude L-Tyrosine benzyl ester is then taken to the next step, often as its hydrochloride salt.

Step 2: N-protection with Benzyloxycarbonyl (Cbz) Group

-

Dissolve the crude L-Tyrosine benzyl ester in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or acetone.

-

Cool the solution in an ice bath and add a base, such as sodium carbonate, to neutralize the hydrochloride salt and maintain a basic pH.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the temperature at 0-5 °C.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

Step 3: Work-up and Purification

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude Cbz-L-Tyrosine benzyl ester by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white crystalline solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of Cbz-L-Tyrosine benzyl ester.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized Cbz-L-Tyrosine benzyl ester.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While a specific spectrum for Cbz-L-Tyrosine benzyl ester is not readily available in public databases, a representative spectrum would exhibit characteristic peaks for the aromatic protons of the tyrosine and benzyl groups, the α- and β-protons of the amino acid backbone, and the methylene protons of the benzyl and Cbz groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and carbamate groups, the aromatic carbons, the α- and β-carbons, and the methylene carbons of the protecting groups. The chemical shifts of the carbonyl carbons are typically in the range of 170-185 ppm.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for Cbz-L-Tyrosine benzyl ester include:

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1735 cm⁻¹: C=O stretching of the benzyl ester.[6]

-

~1690 cm⁻¹: C=O stretching of the Cbz carbamate.[7]

-

~1510-1600 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: C-O stretching of the ester and carbamate.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For Cbz-L-Tyrosine benzyl ester (C₂₄H₂₃NO₅), the expected molecular ion peak [M+H]⁺ would be at m/z 406.16. Fragmentation patterns would likely show losses of the benzyl and benzyloxycarbonyl groups.[8]

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of Cbz-L-Tyrosine benzyl ester.

Role in Peptide Synthesis

Cbz-L-Tyrosine benzyl ester is a critical intermediate in peptide synthesis, particularly in solution-phase synthesis. The Cbz group provides robust protection for the α-amino group, preventing unwanted side reactions during peptide bond formation.[4] The benzyl ester protects the C-terminal carboxylic acid.

The selection of protecting groups is fundamental to successful peptide synthesis, requiring them to be stable during the coupling reactions and selectively removable without affecting other parts of the peptide chain.[9] The Cbz group is typically removed by catalytic hydrogenation, while the benzyl ester can be cleaved under similar conditions or by saponification.

Logical Relationship in Peptide Synthesis

References

- 1. rsc.org [rsc.org]

- 2. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to Cbz-L-Tyrosine Benzyl Ester (CAS 5513-40-6) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Cbz-L-Tyrosine benzyl ester (CAS: 5513-40-6), a critical protected amino acid derivative utilized in the fields of peptide synthesis, medicinal chemistry, and drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and application, and discusses its role in the construction of complex peptide structures.

Core Properties and Specifications

Cbz-L-Tyrosine benzyl ester, systematically named benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a dual-protected amino acid. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl). This strategic protection is essential for its application as a stable building block in stepwise peptide synthesis, preventing self-polymerization and other unwanted side reactions.

Table 1: Physicochemical Properties of Cbz-L-Tyrosine Benzyl Ester

| Property | Value |

| CAS Number | 5513-40-6 |

| Molecular Formula | C₂₄H₂₃NO₅ |

| Molecular Weight | 405.45 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 115-120 °C |

| Optical Rotation | [α]²⁰/D = -25 ± 2º (c=1 in DMF) |

| Purity | ≥ 99% (HPLC) |

| Synonyms | Z-L-Tyr-OBzl, Nα-Carbobenzoxy-L-tyrosine-benzyl ester |

Synthesis of Cbz-L-Tyrosine Benzyl Ester: Experimental Protocol

The synthesis of Cbz-L-Tyrosine benzyl ester can be achieved through a two-step process involving the esterification of L-tyrosine followed by the protection of the amino group.

Step 1: Synthesis of L-Tyrosine Benzyl Ester

This step involves the Fischer-Speier esterification of L-tyrosine with benzyl alcohol in the presence of an acid catalyst.

-

Materials: L-Tyrosine, Benzyl alcohol, p-Toluenesulfonic acid monohydrate, Toluene (or another suitable azeotroping solvent).

-

Procedure:

-

A suspension of L-tyrosine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in benzyl alcohol (excess) and toluene is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.

-

The crude L-tyrosine benzyl ester p-toluenesulfonate salt is collected by filtration, washed with diethyl ether, and dried.

-

Step 2: N-Terminal Protection with Benzyloxycarbonyl (Cbz) Group

The amino group of the synthesized L-tyrosine benzyl ester is then protected using benzyl chloroformate.

-

Materials: L-Tyrosine benzyl ester p-toluenesulfonate, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (or another suitable base), Dioxane (or another suitable solvent), Water.

-

Procedure:

-

L-tyrosine benzyl ester p-toluenesulfonate (1 equivalent) is dissolved in a mixture of dioxane and water.

-

The solution is cooled in an ice bath, and sodium bicarbonate (2.5 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (1.2 equivalents).

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature overnight.

-

The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Cbz-L-Tyrosine benzyl ester as a white solid.

-

A Technical Guide to the Applications of Cbz-L-Tyrosine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

Cbz-L-Tyrosine benzyl ester, systematically known as benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a doubly protected derivative of the amino acid L-tyrosine. The strategic installation of the Carboxybenzyl (Cbz or Z) group on the α-amine and a benzyl ester (Bzl) on the carboxyl group makes it a cornerstone intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Applications

The primary utility of Cbz-L-Tyrosine benzyl ester stems from its role as a stable, yet readily deprotectable, building block. This allows for precise chemical manipulations either at the phenolic side chain or in the stepwise construction of larger molecules.

Peptide Synthesis

The most prominent application of Cbz-L-Tyrosine benzyl ester is in solution-phase peptide synthesis.[1] The protecting groups prevent the highly reactive amine and carboxyl functionalities from engaging in unwanted side reactions during peptide bond formation. This ensures the controlled, sequential assembly of a specific peptide sequence.[2] The Cbz group is stable under various coupling conditions and can be selectively removed, often orthogonally to other protecting groups, to allow for chain elongation.[1]

Synthesis of Complex Tyrosine Derivatives

With the backbone functionalities masked, the phenolic hydroxyl group of the tyrosine side chain becomes a prime site for selective modification. This compound serves as a key precursor for synthesizing advanced biomolecules and pharmaceutical intermediates.[2] Notable examples include:

-

Phosphotyrosine Analogs: Essential for studying kinase signaling pathways and developing kinase inhibitors.

-

L-DOPA Derivatives: Used in research related to neurodegenerative diseases like Parkinson's. The synthesis of selectively protected L-DOPA from L-tyrosine often involves intermediates where the original amine and carboxyl groups are protected.

-

Glycosylated Peptides: The hydroxyl group can be a site for O-glycosylation to create glycopeptides with modified stability and biological activity.[2]

Drug Discovery and Development

Cbz-L-Tyrosine benzyl ester is a valuable intermediate in the synthesis of bioactive compounds and drug candidates.[1][3] It is utilized in the construction of peptidomimetics, where the peptide backbone is altered to improve pharmacokinetic properties, and in the creation of prodrugs designed to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] Its structural similarity to tyrosine also makes it a useful tool in neuroscience research for investigating neurological pathways.[1]

Data Presentation: Physicochemical Properties

A summary of the key quantitative and qualitative properties of Cbz-L-Tyrosine benzyl ester is provided below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 5513-40-6 | [1][4] |

| Molecular Formula | C₂₄H₂₃NO₅ | [1] |

| Molecular Weight | 405.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -25 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving Cbz-L-Tyrosine benzyl ester. These protocols are representative of common laboratory practices.

Protocol 1: Dipeptide Synthesis (e.g., Cbz-Tyr(Bzl)-Gly-OEt)

This protocol outlines a standard carbodiimide-mediated coupling reaction between Cbz-L-Tyrosine (with an O-benzyl protected side chain for simplicity) and an amino acid ester. The principle is directly applicable to Cbz-L-Tyrosine benzyl ester as the N-terminal component after deprotection of its carboxyl group or as the C-terminal component as is.

Materials:

-

N-Cbz-O-benzyl-L-tyrosine

-

Glycine ethyl ester hydrochloride (Gly-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Activation: Dissolve N-Cbz-O-benzyl-L-tyrosine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate (dicyclohexylurea, DCU) will form if DCC is used.

-

Amine Component Preparation: In a separate flask, suspend Gly-OEt·HCl (1.1 eq) in anhydrous DCM. Add TEA or NMM (1.1 eq) to neutralize the salt and form the free amine. Stir for 15 minutes at room temperature.

-

Coupling: Add the neutralized glycine ethyl ester solution to the activated acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

-

Workup:

-

If DCC was used, filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

-

Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography to obtain the pure dipeptide.

Protocol 2: Deprotection of Cbz and Benzyl Ester Groups via Catalytic Hydrogenation

This protocol describes the simultaneous removal of both the N-terminal Cbz group and the C-terminal benzyl ester via hydrogenolysis, a common final step in peptide synthesis to yield the free peptide.

Materials:

-

Cbz-L-Tyrosine benzyl ester (or a peptide containing these groups) (1.0 eq)

-

Palladium on carbon (10% Pd/C), 10-20% by weight of the substrate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or cylinder) or a hydrogen donor like ammonium formate (5.0 eq).[3]

Procedure (using H₂ gas):

-

Dissolve the protected peptide in MeOH in a round-bottom flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach a balloon filled with H₂ gas to the flask.

-

Evacuate the flask and backfill with H₂ gas. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere.

-

Stir the suspension vigorously at room temperature under the H₂ atmosphere.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-24 hours.

-

Workup:

-

Once the reaction is complete, carefully purge the flask with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.[3]

-

Wash the Celite pad with additional MeOH to ensure complete recovery of the product.[3]

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

-

-

Purification: The crude product can be purified further by recrystallization or chromatography if necessary.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of Cbz-L-Tyrosine benzyl ester.

Caption: Solution-phase peptide synthesis pathways starting from Cbz-L-Tyrosine benzyl ester.

Caption: Deprotection pathways for Cbz-L-Tyrosine benzyl ester to reveal reactive sites.

Caption: General experimental workflow for the complete deprotection via catalytic hydrogenation.

References

An In-depth Technical Guide to Cbz-L-Tyrosine Benzyl Ester: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-L-Tyrosine benzyl ester, also known by its IUPAC name benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a pivotal derivative of the amino acid L-tyrosine.[1] Its strategic importance in the realms of medicinal chemistry and biotechnology stems from its dual-protected structure. The amine group is protected by a carboxybenzyl (Cbz or Z) group, while the carboxylic acid is protected as a benzyl ester (OBzl). This configuration renders it an essential building block in the precise, stepwise synthesis of complex peptides and peptidomimetics.[2] Furthermore, its structural similarity to tyrosine makes it a valuable tool in the development of prodrugs and in neuroscience research. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in research and development, and its connection to biologically significant signaling pathways.

Core Chemical and Physical Properties

A summary of the key quantitative data for Cbz-L-Tyrosine benzyl ester is presented below. These properties are crucial for its application in synthetic chemistry and for its characterization.

| Property | Value | Source(s) |

| Molecular Weight | 405.44 g/mol | [3][4] |

| Exact Mass | 405.157623 Da | [1] |

| Molecular Formula | C24H23NO5 | [1][3][4][5] |

| CAS Number | 5513-40-6 | [1][2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 115-120 °C | [2] |

| Optical Rotation | [α]²⁰D = -25 ± 2º (c=1 in DMF) | [2] |

| Boiling Point (Predicted) | 610.8 ± 55.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 323.2 ± 31.5 °C | [5] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| XLogP3 (Predicted) | 3.7 | [1] |

| Synonyms | Z-L-Tyr-OBzl, Nα-Carbobenzoxy-L-tyrosine-benzyl ester | [1][2] |

Experimental Protocols: Synthesis of Cbz-L-Tyrosine Benzyl Ester

The synthesis of Cbz-L-Tyrosine benzyl ester can be efficiently achieved through a two-step process starting from L-Tyrosine. The first step involves the formation of the benzyl ester, followed by the protection of the amino group with a carboxybenzyl group.

Caption: Synthetic workflow for Cbz-L-Tyrosine Benzyl Ester.

Step 1: Synthesis of L-Tyrosine Benzyl Ester p-Toluenesulfonate

This procedure is based on standard esterification methods.

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add L-Tyrosine (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents). Use toluene as the solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected.

-

Isolation: Cool the reaction mixture to room temperature. The product, L-Tyrosine benzyl ester p-toluenesulfonate salt, will often precipitate. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove excess benzyl alcohol and toluene.

-

Drying: Dry the isolated white solid under vacuum.

Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

This step is a standard Schotten-Baumann reaction for N-protection of amino acids.

-

Dissolution: Dissolve the L-Tyrosine benzyl ester p-toluenesulfonate salt (1 equivalent) from Step 1 in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath (0-5 °C) and add a base, such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) (2.5 equivalents), in portions while stirring vigorously. Ensure the salt is fully neutralized and the solution is basic.

-

Addition of Cbz-Cl: While maintaining the low temperature and vigorous stirring, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any carboxylic acid impurities, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure Cbz-L-Tyrosine benzyl ester.

Applications in Research and Drug Development

The protected nature of Cbz-L-Tyrosine benzyl ester makes it a versatile intermediate in several advanced applications.

Peptide Synthesis

The primary application is in solid-phase or solution-phase peptide synthesis. The Cbz group provides robust protection for the amine terminus, preventing self-polymerization, while the benzyl ester protects the C-terminus. This allows for the sequential addition of other amino acids to build a specific peptide chain. The protecting groups can be selectively removed under specific conditions, most commonly via catalytic hydrogenation, which cleaves both the Cbz group and the benzyl ester simultaneously.

Caption: Role of Cbz-L-Tyrosine benzyl ester in peptide synthesis.

Drug Development and Prodrugs

Cbz-L-Tyrosine benzyl ester is used in the synthesis of complex pharmaceutical compounds.[2] Its structure can be incorporated into larger molecules to create prodrugs. Prodrugs are inactive precursors that are metabolized in the body to release the active drug. This strategy is often employed to improve the bioavailability, solubility, or targeting of a therapeutic agent.

Bioconjugation

The tyrosine residue within the molecule offers a site for further modification. The phenolic hydroxyl group can be functionalized, for instance, by attaching it to biomolecules for targeted drug delivery, thereby enhancing the efficacy of therapies.

Biological Context: Receptor Tyrosine Kinase (RTK) Signaling

While Cbz-L-Tyrosine benzyl ester is a synthetic molecule not directly involved in cellular signaling, its core component, tyrosine, is fundamental to a major class of signaling pathways: Receptor Tyrosine Kinase (RTK) pathways. RTKs are cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers. Understanding this pathway provides context for the biological importance of tyrosine and its analogs in drug discovery.

The general mechanism involves a ligand (e.g., a growth factor) binding to the extracellular domain of an RTK, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines then act as docking sites for various downstream signaling proteins, initiating a cascade of intracellular events.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

Cbz-L-Tyrosine benzyl ester is more than a simple chemical reagent; it is an enabling tool for advanced chemical synthesis and drug discovery. Its well-defined structure and the predictable reactivity of its protecting groups provide chemists with the control necessary to construct complex, biologically active molecules. From synthesizing therapeutic peptides to designing sophisticated prodrugs, its utility is firmly established. A thorough understanding of its properties, synthesis, and biological context is therefore indispensable for researchers and professionals working at the interface of chemistry and biology.

References

- 1. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. Cbz-L-Tyrosine benzyl ester | CAS: 5513-40-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. nbinno.com [nbinno.com]

In-Depth Technical Guide to the Synthesis of Cbz-L-Tyrosine Benzyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Cbz-L-Tyrosine benzyl ester, a crucial building block in peptide synthesis and drug discovery. The document details the primary synthetic route, an in-depth experimental protocol, and relevant quantitative data to support researchers in the successful preparation of this compound.

Introduction

Cbz-L-Tyrosine benzyl ester, also known as N-benzyloxycarbonyl-L-tyrosine benzyl ester or Z-Tyr-OBzl, is a derivative of the amino acid L-tyrosine. In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy is essential in peptide synthesis to enable the controlled formation of peptide bonds and prevent unwanted side reactions involving the amino and carboxyl groups of the tyrosine residue. The quality and purity of Cbz-L-Tyrosine benzyl ester are critical for the successful synthesis of complex peptides and peptidomimetics.

Synthesis of Cbz-L-Tyrosine Benzyl Ester

The most common and direct method for the synthesis of Cbz-L-Tyrosine benzyl ester involves the esterification of the commercially available N-Cbz-L-Tyrosine. This is typically achieved by reacting N-Cbz-L-Tyrosine with a benzylating agent, such as benzyl bromide, in the presence of a suitable base. The base deprotonates the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester.

A key consideration in this synthesis is the potential for O-alkylation of the phenolic hydroxyl group of the tyrosine side chain. The choice of base and reaction conditions is therefore critical to favor the desired C-terminal esterification over side-chain etherification. The use of a mild base, such as cesium carbonate, has been shown to be effective in promoting the selective benzylation of the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative synthesis of Cbz-L-Tyrosine benzyl ester.

| Parameter | Value |

| Starting Material | N-Cbz-L-Tyrosine |

| Reagents | Benzyl bromide (BnBr), Cesium carbonate (Cs₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (Cbz-L-Tyr:BnBr:Cs₂CO₃) | 1 : 1.1 : 1.5 |

| Reaction Temperature | Room Temperature (approx. 25 °C) |

| Reaction Time | 12 - 16 hours |

| Yield | Approximately 85-95% |

| Purification Method | Extraction and Recrystallization |

Experimental Protocol

This section provides a detailed methodology for the synthesis of Cbz-L-Tyrosine benzyl ester.

Materials:

-

N-Cbz-L-Tyrosine

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-Tyrosine (1.0 equivalent).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the N-Cbz-L-Tyrosine.

-

Addition of Base: To the stirred solution, add cesium carbonate (1.5 equivalents). Stir the suspension at room temperature for 20-30 minutes.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture dropwise.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Cbz-L-Tyrosine benzyl ester as a white solid.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of Cbz-L-Tyrosine benzyl ester.

Caption: Workflow for the synthesis of Cbz-L-Tyrosine benzyl ester.

Signaling Pathway of Synthesis

The diagram below outlines the key chemical transformations and relationships in the synthesis process.

Caption: Key chemical transformations in the synthesis.

Unveiling the Structure of Cbz-L-Tyrosine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Cbz-L-Tyrosine benzyl ester, a crucial building block in peptide synthesis and drug development. This document details the synthetic pathway, purification methods, and the spectroscopic techniques used to confirm its chemical structure.

Core Data Summary

The structural and physical properties of Cbz-L-Tyrosine benzyl ester are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | benzyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate[1] |

| Synonyms | Z-L-Tyrosine-OBzl, N-Cbz-L-Tyrosine benzyl ester |

| Molecular Formula | C₂₄H₂₃NO₅[1] |

| Molecular Weight | 405.44 g/mol [1] |

| CAS Number | 5513-40-6[1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 115-120 °C |

| Solubility | Soluble in organic solvents like DMF, DMSO, and alcohols |

Synthesis and Purification

The synthesis of Cbz-L-Tyrosine benzyl ester involves a two-step process: the protection of the amino group of L-Tyrosine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid with benzyl alcohol.

Synthesis Pathway

Caption: Synthesis of Cbz-L-Tyrosine benzyl ester.

Experimental Protocols

1. N-Protection of L-Tyrosine:

-

Materials: L-Tyrosine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water.

-

Procedure:

-

Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature and pH.

-

Continue stirring for a few hours at room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-Tyrosine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

2. Benzyl Esterification of N-Cbz-L-Tyrosine:

-

Materials: N-Cbz-L-Tyrosine, Benzyl Alcohol, p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst, Toluene or a similar azeotroping solvent.

-

Procedure:

-

Suspend N-Cbz-L-Tyrosine and a catalytic amount of p-TsOH in toluene.

-

Add an excess of benzyl alcohol to the suspension.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

3. Purification by Recrystallization:

-

Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane or ethanol/water.

-

Procedure:

-

Dissolve the crude Cbz-L-Tyrosine benzyl ester in a minimum amount of the hot solvent (e.g., ethyl acetate).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

-

Structure Elucidation by Spectroscopy

The structure of the synthesized Cbz-L-Tyrosine benzyl ester is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR (in CDCl₃) | δ (ppm): ~7.3 (m, 10H, Ar-H of Cbz and Benzyl), ~6.9 (d, 2H, Ar-H of Tyrosine), ~6.6 (d, 2H, Ar-H of Tyrosine), ~5.1 (s, 2H, CH₂ of Cbz), ~5.0 (s, 2H, CH₂ of Benzyl ester), ~4.6 (m, 1H, α-CH), ~3.0 (m, 2H, β-CH₂), ~5.3 (d, 1H, NH), ~8.0 (s, 1H, OH) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~171 (C=O, ester), ~156 (C=O, carbamate), ~155 (C-OH of Tyrosine), ~136-127 (Aromatic carbons), ~67 (CH₂ of Cbz), ~67 (CH₂ of Benzyl ester), ~56 (α-C), ~37 (β-C) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3400 (O-H stretch, phenolic), ~3300 (N-H stretch, amide), ~3100-3000 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1690 (C=O stretch, amide), ~1515 (N-H bend, amide II), ~1250 (C-O stretch)[2][3][4] |

| Mass Spectrometry (ESI+) | m/z: 406.16 [M+H]⁺, 428.14 [M+Na]⁺. Expected fragmentation includes the loss of the benzyl group (91 Da) and the benzyloxycarbonyl group (135 Da).[5] |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic elucidation of an organic compound's structure is a systematic process of data integration.

Caption: General workflow for structure elucidation.

This guide provides the essential information for the synthesis, purification, and structural confirmation of Cbz-L-Tyrosine benzyl ester. The detailed protocols and expected spectroscopic data serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient and accurate preparation of this important molecule.

References

- 1. Cbz-L-Tyrosine benzyl ester | C24H23NO5 | CID 7015199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

The Enduring Legacy of Cbz: A Technical Guide to the Carboxybenzyl Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and enabling the precise assembly of amino acid sequences. Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a foundational place.[1][2] While modern solid-phase peptide synthesis (SPPS) is often dominated by Fmoc and Boc strategies, the Cbz group retains significant relevance, particularly in solution-phase synthesis and for specific applications in complex peptide construction. This technical guide provides an in-depth exploration of the Cbz protecting group, its core functionalities, experimental protocols, and a comparative analysis with other common protecting groups.

The Core Role and Characteristics of the Cbz Group

The primary function of the Cbz group is to protect the α-amino group of an amino acid, converting the nucleophilic amine into a much less reactive carbamate.[3][4] This protection is crucial to prevent self-polymerization and to direct the regioselective formation of peptide bonds at the carboxyl terminus.[3] The Cbz group's enduring utility is rooted in a combination of key characteristics:

-

Robust Stability: Cbz-protected amines are stable under a wide range of conditions, including the basic and mildly acidic environments often encountered in peptide synthesis, offering flexibility in the synthetic route.[5][6]

-

Orthogonality: The Cbz group's deprotection method, primarily catalytic hydrogenolysis, is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[5][7] This orthogonality is critical in the synthesis of complex peptides with multiple protecting groups, allowing for selective deprotection.[8]

-

Reduced Racemization: The urethane nature of the Cbz protection has been associated with a reduced potential for racemization at the chiral α-carbon of the amino acid during the coupling step, a significant concern in maintaining the stereochemical integrity of the peptide.[3][8]

-

Enhanced Crystallinity: The introduction of the Cbz group often imparts crystallinity to the protected amino acids and peptide fragments, which can simplify purification by recrystallization, a scalable and cost-effective alternative to chromatography.[8]

The Chemistry of Cbz Protection and Deprotection

The introduction and removal of the Cbz group are straightforward and well-established chemical transformations.

Introduction of the Cbz Group

The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction known as the Schotten-Baumann reaction.[5][9] The base neutralizes the hydrochloric acid generated during the reaction.[5]

Cleavage of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis.[1][10] This mild procedure involves the use of a palladium catalyst (typically Pd/C) and a hydrogen source to cleave the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.[11]

Alternative deprotection methods exist, including the use of strong acids like HBr in acetic acid, which can be useful when catalytic hydrogenation is incompatible with other functional groups in the molecule.[10]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Sodium carbonate solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Ice bath, stirring apparatus, separatory funnel

Procedure:

-

Dissolution: Dissolve the amino acid in the 1 M aqueous sodium carbonate solution with cooling in an ice bath.[5]

-

Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[5]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[5]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

-

Magnetic stir bar, flask, filtration apparatus

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[5]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst.[5]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[5]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]

Quantitative Data and Comparative Analysis

The choice of protecting group is a critical decision in peptide synthesis strategy. The following tables provide a summary of quantitative data and a comparison of Cbz with the more contemporary Boc and Fmoc protecting groups.

Cbz Deprotection Conditions and Yields

| Substrate Example | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ (gas) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 | [11] |

| Cbz-protected peptide-resin | Pd/C (10%) (0.2 eq by wt) | Ammonium formate (10-20 eq) | DMF or DMF/DCM | N/A | 2-4 | RT | High | [12] |

| Halogenated Cbz-derivatives | 10% Pd-C | Ammonium formate (2-4 eq) | Methanol or DMF | N/A | 2 | RT | Quantitative |

This table presents a selection of reported conditions and is not exhaustive.

Comparison of Amine Protecting Groups: Cbz vs. Boc vs. Fmoc

| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd)[7] | Acid-labile (e.g., TFA)[7] | Base-labile (e.g., 20% piperidine in DMF)[7] |

| Typical Synthesis Strategy | Primarily Solution-Phase Synthesis[7] | Solid-Phase & Solution-Phase Synthesis[7] | Solid-Phase Peptide Synthesis (SPPS)[7] |

| Key Advantages | Orthogonal to Boc and Fmoc; imparts crystallinity; can reduce racemization; cost-effective reagent (Cbz-Cl).[8] | Robust and well-established for SPPS; advantageous for synthesizing long or difficult sequences.[13] | Milder final cleavage conditions; orthogonal to acid-labile side-chain protecting groups; automation-friendly.[7] |

| Key Disadvantages | Incompatible with sulfur-containing amino acids (catalyst poisoning); not ideal for automated SPPS.[7] | Requires strong acid for deprotection (e.g., HF in older methods); potential for t-butyl cation side reactions.[7] | Base-lability can lead to diketopiperazine formation at the dipeptide stage; aggregation can be an issue.[7][13] |

Logical Workflow and Strategic Considerations

The selection of a protecting group strategy dictates the overall workflow of peptide synthesis.

While Cbz is less common in modern automated SPPS, it remains a valuable tool for:

-

N-terminal Capping: Introducing a stable Cbz group at the N-terminus of a peptide synthesized on a solid support.[12]

-

Synthesis of Complex Peptides: In strategies requiring multiple orthogonal protecting groups, Cbz offers a distinct deprotection pathway.[12]

-

Solution-Phase Synthesis: For large-scale synthesis where purification by crystallization is advantageous.[8]

Conclusion

The Carboxybenzyl protecting group, a pioneer in the field of peptide chemistry, continues to be a highly relevant and practical tool for researchers and drug development professionals. Its robust stability, unique deprotection mechanism, and favorable physical properties in certain contexts ensure its place in the synthetic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable the strategic and effective application of the Cbz group in the synthesis of a wide range of peptide-based molecules.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

The Benzyl Ester as a Carboxyl Protecting Group in Amino Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of protective moieties, the benzyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities, particularly the C-terminus of amino acids. This technical guide provides an in-depth exploration of the function of benzyl esters in amino acid protection, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Function and Application

The primary role of the benzyl ester is to protect the carboxylic acid group of an amino acid from participating in unwanted side reactions during subsequent synthetic steps, such as peptide bond formation.[1] Its utility is most prominently featured in the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS).[1][2]

The key to the benzyl ester's effectiveness lies in its stability and orthogonality. It is resistant to the moderately acidic conditions used to remove the N-terminal Boc protecting group (typically trifluoroacetic acid, TFA, in dichloromethane) and is also stable under basic conditions.[1] This orthogonality ensures that the C-terminal protection remains intact throughout the iterative process of peptide chain elongation.[1]

Deprotection of the benzyl ester is typically achieved under specific conditions, most commonly through catalytic hydrogenolysis or by treatment with strong acids.[1] This allows for the selective unmasking of the carboxylic acid at the desired stage of the synthesis.

Quantitative Data Summary

The selection of a protection and deprotection strategy is often guided by quantitative metrics such as yield and purity. The following tables summarize typical quantitative data for the formation and cleavage of amino acid benzyl esters.

Table 1: Benzyl Esterification of Amino Acids - Comparative Data

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) | Notes |

| Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid | Toluene | Reflux | 4-24 | 70-95 | >95 | Azeotropic removal of water drives the reaction. Risk of racemization at high temperatures.[3][4] |

| Benzyl Bromide Alkylation | Benzyl bromide, Cesium carbonate | DMF | Room Temperature | 12-24 | 85-95 | >95 | Milder conditions compared to Fischer esterification, reducing the risk of racemization.[1] |

| Steglich Esterification | Benzyl alcohol, DCC, DMAP | DCM | 0 - Room Temp | 2-12 | 80-90 | >90 | Good for substrates sensitive to harsher conditions. DCC can be an allergen. |

Table 2: Deprotection of Amino Acid Benzyl Esters - Comparative Data

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) | Notes |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol/Ethanol | Room Temperature | 1-4 | >95 | >98 | Clean reaction with toluene as the main byproduct.[1][5] Catalyst can be poisoned by sulfur-containing residues. |

| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol | Reflux | 1-3 | 90-98 | >95 | Avoids the use of gaseous hydrogen.[5] |

| Strong Acid Cleavage | HBr in Acetic Acid | Acetic Acid | Room Temperature | 1-2 | 85-95 | >90 | Can cleave other acid-labile protecting groups simultaneously.[6] |

| Strong Acid Cleavage | Anhydrous HF | Anisole (scavenger) | 0 | 1 | 80-90 | >90 | Used in the final step of Boc/Bzl SPPS to cleave the peptide from the resin and remove side-chain protecting groups.[7] |

Experimental Protocols

The following are detailed methodologies for the protection of amino acids with benzyl esters and their subsequent deprotection.

Protocol 1: Benzyl Esterification via Fischer-Speier Reaction

This protocol describes the formation of an amino acid benzyl ester p-toluenesulfonate salt.[3]

Materials:

-

Amino acid (1.0 eq)

-

Benzyl alcohol (5.0 eq)

-

p-Toluenesulfonic acid monohydrate (1.2 eq)

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

-

Heat the mixture to reflux and continue heating for 4-24 hours, collecting the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate to the reaction mixture to precipitate the amino acid benzyl ester p-toluenesulfonate salt.

-

Stir the suspension for 1 hour.

-

Collect the precipitate by filtration, wash with ethyl acetate, and dry under vacuum.

Protocol 2: Benzyl Esterification using Benzyl Bromide

This protocol describes the synthesis of an N-protected amino acid benzyl ester.[1]

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

-

Cesium carbonate (0.5 eq)

-

Benzyl bromide (1.1 eq)

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve the N-protected amino acid in a minimal amount of ethanol.

-

Add an aqueous solution of cesium carbonate and stir until the amino acid is fully dissolved.

-

Remove the solvent under reduced pressure to obtain the cesium salt.

-

Dissolve the cesium salt in DMF.

-

Add benzyl bromide to the solution and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the N-protected amino acid benzyl ester.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl ester protecting group using hydrogen gas and a palladium catalyst.[1]

Materials:

-

Benzyl ester-protected amino acid or peptide

-

10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)

-

Methanol or Ethanol

-

Hydrogen gas supply (e.g., balloon)

-

Celite®

Procedure:

-

Dissolve the benzyl ester-protected substrate in methanol or ethanol in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Mechanism of Fischer-Speier Esterification.

Caption: Mechanism of Catalytic Hydrogenolysis.

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Conclusion

The benzyl ester is a cornerstone protecting group in the synthesis of peptides and other complex organic molecules. Its stability under a range of conditions, coupled with its selective removal through catalytic hydrogenolysis or strong acid cleavage, makes it an invaluable tool for researchers. A thorough understanding of the principles of its application, as detailed in this guide, is crucial for the successful design and execution of multi-step synthetic strategies in both academic research and industrial drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. air.unimi.it [air.unimi.it]

- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Cbz-L-Tyrosine Benzyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Cbz-L-Tyrosine Benzyl Ester

| Property | Value | Reference |

| Chemical Formula | C24H23NO5 | [1][2] |

| Molecular Weight | 405.45 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 115-120 °C | [1] |

| CAS Number | 5513-40-6 | [1][2] |

Solubility in Organic Solvents: A Qualitative Overview

Extensive searches of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for Cbz-L-Tyrosine benzyl ester in various organic solvents. However, based on the known solubility of other Cbz-protected and benzyl-esterified amino acids, a qualitative assessment can be made. The presence of two bulky, aromatic protecting groups significantly reduces aqueous solubility and promotes solubility in organic solvents.

The following table provides an expected qualitative solubility profile for Cbz-L-Tyrosine benzyl ester. These estimations are derived from data for similar compounds and general principles of solubility for protected amino acids.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and hydrogen bond accepting capability can solvate the peptide backbone and the hydroxyl group, while the nonpolar regions interact with the protecting groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its polar aprotic nature is effective at dissolving protected amino acids. A product data sheet for Cbz-L-Tyrosine benzyl ester indicates an optical rotation measurement in DMF, implying solubility.[1] |

| Methanol | Polar Protic | Likely Soluble | The alcohol group can interact with the polar parts of the molecule. |

| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, but its slightly lower polarity might influence solubility. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Often used as a solvent for reactions and crystallizations involving protected amino acids.[3] |

| Chloroform | Nonpolar | Likely Soluble | The nonpolar nature can effectively solvate the large hydrophobic protecting groups. |

| Dichloromethane (DCM) | Nonpolar | Likely Soluble | Commonly used in peptide synthesis and is a good solvent for many protected amino acids. |

| Acetone | Polar Aprotic | Likely Soluble | Its intermediate polarity can be suitable for dissolving compounds with both polar and nonpolar functionalities. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following is a detailed methodology for a standard gravimetric method, which is a reliable technique for quantifying the solubility of solid compounds in various solvents.

Objective: To determine the saturation solubility of Cbz-L-Tyrosine benzyl ester in a selected organic solvent at a specific temperature.

Materials:

-

Cbz-L-Tyrosine benzyl ester (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Cbz-L-Tyrosine benzyl ester to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The solution should remain in contact with an excess of the solid solute.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a 0.22 µm syringe filter.

-

Transfer the collected supernatant to a pre-weighed, dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved by gentle heating in a drying oven (ensure the temperature is well below the compound's decomposition point) or by using a vacuum desiccator.

-

Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected (in L)

-

Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Logical Relationship in Solubility

The solubility of Cbz-L-Tyrosine benzyl ester is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

References

stability of Cbz-L-Tyrosine benzyl ester under acidic conditions

An In-depth Technical Guide on the Stability of Cbz-L-Tyrosine Benzyl Ester Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine benzyl ester) under acidic conditions. This information is critical for its application in peptide synthesis and other areas of drug development, where the selective removal of protecting groups is a key step.

Introduction to Cbz-L-Tyrosine Benzyl Ester

Cbz-L-Tyrosine benzyl ester is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy is employed to prevent unwanted side reactions during peptide synthesis and other chemical transformations. The stability of these protecting groups under various conditions, particularly acidic media, is a crucial factor in synthetic planning.

General Stability under Acidic Conditions

The Cbz and benzyl ester protecting groups exhibit moderate stability in acidic conditions. While they are generally resistant to mild acids, they can be cleaved by strong acidic reagents. This "quasi-orthogonality" allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the presence of Cbz and benzyl esters, although some cleavage of the latter may occur with prolonged exposure to acidic conditions.[1]

The rate of cleavage is dependent on the strength of the acid, the reaction temperature, and the duration of exposure. Strong acids like hydrogen bromide (HBr) in acetic acid are commonly used for the efficient removal of both Cbz and benzyl ester groups.[1]

Quantitative Data on Acidic Stability

| Protecting Group | Reagent for Cleavage | Typical Conditions | Stability Profile |

| Cbz (Benzyloxycarbonyl) | HBr in Acetic Acid | 33% HBr/AcOH, Room Temperature, 1-2 hours | Cleaved by strong acids. Generally stable to milder acids like TFA used for Boc deprotection. |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temperature, 1-4 hours | Slower cleavage compared to HBr/AcOH. | |

| Lewis Acids (e.g., AlCl₃) | AlCl₃ in an organic solvent | Effective for deprotection under non-hydrogenolytic conditions. | |

| Benzyl Ester | HBr in Acetic Acid | 33% HBr/AcOH, Room Temperature, 1-2 hours | Cleaved by strong acids. |

| Trifluoroacetic Acid (TFA) | Neat or in DCM, Room Temperature, 1-6 hours | Generally stable but can undergo slow cleavage with prolonged exposure. |

Degradation Pathway under Acidic Conditions

The primary degradation pathway for Cbz-L-Tyrosine benzyl ester under acidic conditions is the cleavage of the Cbz group and the benzyl ester, leading to the formation of L-tyrosine, toluene, carbon dioxide, and benzyl alcohol.

Caption: Acid-catalyzed degradation of Cbz-L-Tyrosine benzyl ester.

Experimental Protocols

General Workflow for Stability Testing

A general workflow for assessing the stability of Cbz-L-Tyrosine benzyl ester under specific acidic conditions is outlined below. This typically involves exposing the compound to the acid and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for stability testing.

Protocol for Acidic Cleavage using HBr in Acetic Acid

This protocol describes a common method for the complete deprotection of both the Cbz and benzyl ester groups.

Materials:

-

Cbz-L-Tyrosine benzyl ester

-

33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

-

Suitable reaction vessel and magnetic stirrer

Procedure:

-

Dissolve Cbz-L-Tyrosine benzyl ester in a minimal amount of 33% HBr in acetic acid at room temperature.

-

Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion (typically 1-2 hours), precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove any residual acid and by-products.

-

Dry the product under vacuum to yield L-tyrosine hydrobromide.

Protocol for Monitoring Stability by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program: A typical gradient would be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step.

Detection: UV detection at 220 nm and 280 nm (due to the aromatic rings in the molecule).

Sample Preparation for Analysis:

-

Take an aliquot from the reaction mixture at a specific time point.

-

Quench the reaction by diluting the aliquot in a suitable buffer or mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

Signaling Pathways and Logical Relationships

The deprotection of Cbz-L-Tyrosine benzyl ester under acidic conditions follows a logical sequence of protonation and subsequent cleavage of the protecting groups.

Caption: Logical pathway of acid-catalyzed deprotection.

Conclusion

The stability of Cbz-L-Tyrosine benzyl ester is highly dependent on the acidic conditions employed. While relatively stable to mild acids, allowing for the selective removal of more labile protecting groups, it is readily cleaved by strong acids. A thorough understanding of the reaction kinetics and the selection of appropriate deprotection and analytical methods are essential for the successful use of this important building block in research and development. The provided protocols and workflows serve as a guide for researchers to assess the stability and perform the deprotection of Cbz-L-Tyrosine benzyl ester in a controlled and efficient manner.

References

A Technical Guide to Cbz-L-Tyrosine Benzyl Ester in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-α-Carbobenzyloxy-L-tyrosine benzyl ester (Cbz-L-Tyrosine-OBzl), a critical building block in the field of peptide chemistry. This document outlines its fundamental properties, detailed synthesis and application protocols, and its strategic role in the construction of complex peptide structures.

Core Properties of Cbz-L-Tyrosine Benzyl Ester

Cbz-L-Tyrosine benzyl ester is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is protected as a benzyl ester (Bzl or OBzl). This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of Cbz-L-Tyrosine Benzyl Ester

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₃NO₅ | [1][2][3][4] |

| Molecular Weight | 405.44 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 115-120 °C | [2] |

| CAS Number | 5513-40-6 | [1][2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Optical Rotation | [α]²⁰_D = -25 ± 2º (c=1 in DMF) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis of Cbz-L-Tyrosine Benzyl Ester: A Detailed Protocol

The synthesis of Cbz-L-Tyrosine benzyl ester involves the protection of both the amino and carboxyl groups of L-tyrosine.

Experimental Protocol: Synthesis of Cbz-L-Tyrosine Benzyl Ester

Materials:

-

L-Tyrosine

-

Benzyl alcohol

-

Thionyl chloride or p-toluenesulfonic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Esterification of L-Tyrosine to form L-Tyrosine Benzyl Ester:

-

Suspend L-Tyrosine in benzyl alcohol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (or a catalytic amount of p-toluenesulfonic acid).

-

Allow the reaction to warm to room temperature and then heat to facilitate the esterification. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess benzyl alcohol is removed under reduced pressure. The resulting crude L-Tyrosine benzyl ester is then purified, often by recrystallization.

-

-

N-protection with Benzyloxycarbonyl (Cbz) group:

-

Dissolve the purified L-Tyrosine benzyl ester in a suitable solvent such as dioxane and water.[6]

-

Cool the solution in an ice bath and add sodium carbonate to maintain basic conditions.[7]

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring the mixture. The pH should be carefully monitored and maintained in the basic range.[7]

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with a dilute acid solution, followed by water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Cbz-L-Tyrosine benzyl ester.

-

The crude product is then purified by recrystallization to obtain a white to off-white solid.[7]

-

Application in Solid-Phase Peptide Synthesis (SPPS)